N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide

Metabolic stability Reactive metabolite formation Drug safety

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide (CAS 2034597-47-0) is a synthetic small molecule (C19H18ClNO2S, MW 359.87 g/mol) belonging to the naphthalen-1-yl acetamide class, distinguished by a 5-chlorothiophen-2-yl substituent linked via a 2-methoxyethyl spacer. Its computed physicochemical profile includes a calculated XLogP3 of 4.4, a topological polar surface area (TPSA) of 66.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C19H18ClNO2S
Molecular Weight 359.87
CAS No. 2034597-47-0
Cat. No. B2512906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide
CAS2034597-47-0
Molecular FormulaC19H18ClNO2S
Molecular Weight359.87
Structural Identifiers
SMILESCOC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl
InChIInChI=1S/C19H18ClNO2S/c1-23-16(17-9-10-18(20)24-17)12-21-19(22)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,16H,11-12H2,1H3,(H,21,22)
InChIKeyBIHWUIBJQHREGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide (CAS 2034597-47-0): Structural Identity and Procurement Baseline


N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide (CAS 2034597-47-0) is a synthetic small molecule (C19H18ClNO2S, MW 359.87 g/mol) belonging to the naphthalen-1-yl acetamide class, distinguished by a 5-chlorothiophen-2-yl substituent linked via a 2-methoxyethyl spacer [1]. Its computed physicochemical profile includes a calculated XLogP3 of 4.4, a topological polar surface area (TPSA) of 66.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. The compound is commercially available from the Life Chemicals HTS compound collection (catalog F6521-7862), indicating its inclusion in screening-deck chemistry for drug discovery campaigns [1].

Why N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide Cannot Be Swapped for Generic Naphthalene-Acetamide Analogs


The simultaneous presence of three structural features—the naphthalen-1-yl acetamide core, the 5-chlorothiophen-2-yl ring, and the 2-methoxyethyl linker—creates a pharmacophoric constellation that is absent in simpler naphthalene-acetamide derivatives such as agomelatine (N-[2-(7-methoxy-naphthalen-1-yl)-ethyl]-acetamide) or 2-(naphthalen-2-yl)acetamide [1]. The 5-chloro substituent on the thiophene ring is not a silent modification: published structure–bioactivation relationship data demonstrate that 5-chlorothiophene exhibits a markedly different metabolic fate compared to unsubstituted thiophene, with the chlorine atom at the α-position reducing the extent of NADPH-dependent reactive metabolite formation in human liver microsomes [2]. Generic substitution by a des-chloro thiophene analog or a phenyl isostere would therefore be expected to alter both target-binding geometry and metabolic stability, potentially invalidating any biological activity observed with the parent compound [2].

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide — Quantitative Differentiation Evidence Against Closest Analogs


Metabolic Stability Differentiation: 5-Chlorothiophene vs. Unsubstituted Thiophene in Human Liver Microsomes

The target compound contains a 5-chlorothiophene moiety. Published class-level quantitative structure–bioactivation data from Chen et al. (ACS Chemical Research in Toxicology, 2011) demonstrate that in NADPH-fortified human liver microsomes, 5-chlorothiophene derivatives produce substantially lower levels of dansyl-glutathione-trapped reactive metabolites than unsubstituted thiophene (4-H, 5-H) [1]. In the rank order of thiol adduct formation — 4-H,5-H (no substitution) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct detected) — the 5-Cl substituent ranks third among seven substitution patterns in reducing bioactivation, with unsubstituted thiophene exhibiting the highest adduct burden [1]. This means that if a researcher considers replacing the target compound with a des-chloro (thiophen-2-yl) analog, the metabolic liability would increase to the level of the most reactive category, potentially confounding in vitro assay interpretation and increasing the risk of deriving false-positive hits from reactive metabolite-driven readouts [1].

Metabolic stability Reactive metabolite formation Drug safety Thiophene bioactivation

Lipophilicity-Driven Membrane Permeability Differentiation vs. Agomelatine and Polar Naphthalene Acetamides

The target compound has a computed XLogP3 of 4.4 and a TPSA of 66.6 Ų [1]. Agomelatine (CAS 138112-76-2), a clinically used naphthalene-acetamide antidepressant with oral bioavailability and CNS penetration, has a reported XLogP of approximately 2.3–2.5 and a TPSA of 47.6 Ų (one methoxy group vs. the target compound's chlorothiophene-methoxyethyl chain) [2]. The higher logP of the target compound (ΔlogP ≈ +1.9 to +2.1 over agomelatine) is consistent with the addition of the lipophilic chlorothiophene moiety, placing this compound in a physicochemical space that favors passive membrane permeability while maintaining a TPSA below the commonly cited 90 Ų threshold for blood–brain barrier penetration [2][3]. Compared with more polar naphthalene-acetamide derivatives bearing carboxylic acid or sulfonamide groups (TPSA typically >80–100 Ų), the target compound's balanced logP/TPSA profile makes it preferentially suitable for cell-based assays requiring efficient intracellular access without transporter dependence [3].

Lipophilicity Membrane permeability CNS penetration Physicochemical profiling

Structural Uniqueness of the 2-Methoxyethyl Spacer vs. Direct Ethyl Linkers in Naphthalene-Thiophene Acetamides

The 2-methoxyethyl spacer in the target compound introduces a hydrogen-bond acceptor (ether oxygen) and an sp³-rich, rotatable linker (six rotatable bonds total) between the naphthalene-acetamide core and the chlorothiophene ring [1]. This contrasts with naphthalene-thiophene analogs employing a direct ethyl or propyl linker (e.g., N-[2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide-type compounds), where reduced conformational degrees of freedom and absence of the ether oxygen eliminate both a potential hydrogen-bond anchor point and the entropic benefit of conformational sampling [1]. While direct comparative biological data between methoxyethyl-linked and ethyl-linked analogs of this specific scaffold are not publicly available in peer-reviewed literature, the physicochemical divergence is quantifiable: the methoxy group contributes an additional hydrogen-bond acceptor (adding to the total HBA count of 3) and increases the rotatable bond count by at least one relative to a simple ethyl spacer, which can influence target-binding kinetics and solubility [1][2]. In fragment-based or DNA-encoded library (DEL) approaches, the methoxyethyl linker provides a chemically distinct vector for lead optimization that is not accessible with simpler alkyl spacers [2].

Linker chemistry Conformational flexibility Structure–activity relationships Scaffold differentiation

Naphthalen-1-yl vs. Naphthalen-2-yl Regioisomerism: Differential Binding Geometry Implications

The target compound features a naphthalen-1-yl acetamide moiety (acetamide attached at position 1 of naphthalene), whereas many commercially available naphthalene-acetamide building blocks are substituted at the 2-position (naphthalen-2-yl) [1]. In published SAR studies of naphthalene-containing enzyme inhibitors — e.g., soluble epoxide hydrolase (sEH) inhibitors where the naphthalene substituent position was systematically varied — regioisomeric naphthalene attachment (1-yl vs. 2-yl) led to measurable potency differences [2]. In the sEH series, the 2-naphthalene substitution was identified as particularly effective for producing highly potent inhibition, suggesting that the naphthalen-1-yl orientation in the target compound would direct the chlorothiophene-methoxyethyl tail into a different subpocket than a naphthalen-2-yl isomer, potentially yielding a distinct target selectivity profile [2]. Although no direct head-to-head biochemical comparison between the naphthalen-1-yl and naphthalen-2-yl isomers of this specific compound is publicly available, the established precedent from related chemotypes supports the expectation that this regioisomeric choice is not functionally neutral [2].

Regioisomerism Naphthalene substitution Binding mode Scaffold selection

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide — Recommended Research and Procurement Application Scenarios


High-Throughput Screening Campaigns Requiring Reduced Thiophene-Related Assay Interference

This compound is suitable for inclusion in diversity-oriented HTS libraries where thiophene-containing scaffolds are desired but the metabolic liability of unsubstituted thiophenes poses a risk of reactive metabolite-driven false positives. The 5-chloro substitution has been shown at the class level to reduce bioactivation relative to unsubstituted thiophene in human liver microsomes [1]. Procurement from the Life Chemicals HTS collection (F6521-7862) ensures compatibility with standard screening-deck formatting and compound management workflows [2].

Cellular Target Engagement Assays Requiring Balanced Lipophilicity for Intracellular Access

With an XLogP3 of 4.4 and TPSA of 66.6 Ų, the compound occupies a physicochemical space predictive of favorable passive membrane permeability [2]. It is preferentially suited for cell-based phenotypic assays or intracellular enzyme inhibition studies where more polar naphthalene-acetamide analogs (TPSA > 90 Ų) may exhibit restricted cellular uptake. The compound's profile situates it between agomelatine-like polar naphthalene acetamides and excessively lipophilic (XLogP > 5) compounds that risk poor aqueous solubility [2][3].

Scaffold-Hopping and Lead Optimization Starting from Naphthalene-Acetamide Hits

The combination of a naphthalen-1-yl acetamide core with a 5-chlorothiophene-methoxyethyl tail provides a chemically tractable scaffold for parallel SAR exploration. The methoxyethyl linker introduces an ether oxygen that can serve as an additional hydrogen-bond anchor point during structure-based drug design, while the 5-chlorothiophene ring offers a synthetic handle (via cross-coupling at the chlorine position) for further diversification [2]. This makes the compound a versatile starting point for hit-to-lead chemistry, distinct from simpler ethyl-linked or unsubstituted-thiophene analogs.

Metabolic Stability Screening Panels for Thiophene-Containing Compound Series

Given the published class-level evidence on substituted thiophene bioactivation, this compound is an appropriate reference standard for metabolic stability screening panels comparing 5-chlorothiophene, 5-bromothiophene, 5-cyanothiophene, and unsubstituted thiophene analogs within a consistent naphthalene-acetamide scaffold [1]. Its established commercial availability from Life Chemicals enables reproducible procurement across multiple laboratories conducting comparative DMPK studies [2].

Quote Request

Request a Quote for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.